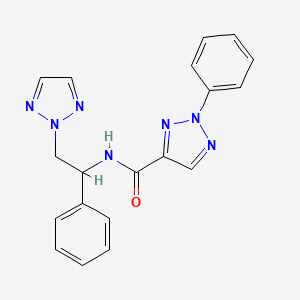
methyl N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(methylsulfonyl)glycinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(methylsulfonyl)glycinate is a synthetic compound that has gained attention in the scientific community due to its potential applications in biochemical and physiological research. This compound is commonly referred to as MDB or MDBGN, and it is a glycine derivative that has been synthesized through a multi-step process.
Mecanismo De Acción
MDBGN works by inhibiting the activity of GABA transporters, which are responsible for removing GABA from the synaptic cleft. This leads to an increase in the levels of GABA in the brain, which can have various effects on neuronal activity. MDBGN has been shown to have anxiolytic and anticonvulsant effects in animal models, suggesting its potential as a therapeutic agent.
Biochemical and Physiological Effects:
MDBGN has been shown to have various biochemical and physiological effects in animal models. It has been shown to increase the levels of GABA in the brain, leading to anxiolytic and anticonvulsant effects. Additionally, MDBGN has been shown to have analgesic effects, suggesting its potential as a pain reliever.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
MDBGN has several advantages for lab experiments, including its ability to selectively inhibit GABA transporters and its high purity and yield. However, its potential therapeutic effects have not been fully elucidated, and its mechanism of action may not be fully understood. Additionally, further research is needed to determine its safety and efficacy in humans.
Direcciones Futuras
There are several potential future directions for research on MDBGN. One area of research could focus on its potential therapeutic effects, particularly in the treatment of anxiety, epilepsy, and pain. Additionally, further research is needed to fully understand its mechanism of action and its effects on neuronal activity. Finally, research could focus on developing new derivatives of MDBGN that have improved efficacy and safety profiles.
Métodos De Síntesis
The synthesis of MDBGN involves several steps, including the condensation of 2,3-dihydro-1,4-benzodioxin-6-carboxylic acid with methylsulfonyl chloride to form the corresponding acid chloride. This acid chloride is then reacted with glycine methyl ester to produce the final product, MDBGN. The synthesis of MDBGN has been optimized to produce high yields and purity, making it a valuable tool for scientific research.
Aplicaciones Científicas De Investigación
MDBGN has been used in various scientific studies due to its ability to inhibit the activity of γ-aminobutyric acid (GABA) transporters. GABA is an important neurotransmitter in the brain, and its transporters play a crucial role in regulating its levels. By inhibiting these transporters, MDBGN can increase the levels of GABA in the brain, leading to potential therapeutic effects.
Propiedades
IUPAC Name |
methyl 2-[2,3-dihydro-1,4-benzodioxin-6-yl(methylsulfonyl)amino]acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO6S/c1-17-12(14)8-13(20(2,15)16)9-3-4-10-11(7-9)19-6-5-18-10/h3-4,7H,5-6,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPNMHVWNYVWURD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CN(C1=CC2=C(C=C1)OCCO2)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(methylsulfonyl)glycinate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(benzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-3-(p-tolylthio)propanamide hydrochloride](/img/structure/B2924884.png)
![4-[2-(4-Phenoxyphenoxy)ethoxy]benzoic acid](/img/structure/B2924886.png)






![[3-(4-carbamoylphenyl)phenyl] N-methyl-N-[(3-phenylphenyl)methyl]carbamate](/img/no-structure.png)

![N-[1-(benzenesulfonyl)-2-[4-(3-methylbenzoyl)piperazin-1-yl]-2-oxoethyl]furan-2-carboxamide](/img/structure/B2924902.png)

![9-(2-methoxy-5-methylphenyl)-1-methyl-3-propyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2924904.png)
